molecular formula C7H3Cl3F2O B1402160 1,3-Difluoro-5-(trichloromethoxy)benzene CAS No. 1404194-36-0

1,3-Difluoro-5-(trichloromethoxy)benzene

Cat. No.: B1402160
CAS No.: 1404194-36-0
M. Wt: 247.4 g/mol
InChI Key: SDWOGHNXRNYYNX-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl3F2O It is characterized by the presence of two fluorine atoms and a trichloromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1,3-difluorobenzene is reacted with trichloromethanol under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1,3-Difluoro-5-(trichloromethoxy)benzene may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(trichloromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trichloromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the fluorine or trichloromethoxy groups .

Scientific Research Applications

1,3-Difluoro-5-(trichloromethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-(trichloromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The specific effects depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-5-(trifluoromethoxy)benzene
  • 1,3-Difluoro-5-(methylsulfonyl)benzene
  • 1,3-Difluoro-5-pentylbenzene
  • 1,3-Difluoro-5-(trifluoromethyl)benzene

Uniqueness

1,3-Difluoro-5-(trichloromethoxy)benzene is unique due to the presence of both fluorine and trichloromethoxy groups, which impart distinct chemical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,3-difluoro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-2-4(11)1-5(12)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWOGHNXRNYYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Difluoro-5-(trichloromethoxy)benzene
Reactant of Route 2
1,3-Difluoro-5-(trichloromethoxy)benzene
Reactant of Route 3
1,3-Difluoro-5-(trichloromethoxy)benzene
Reactant of Route 4
1,3-Difluoro-5-(trichloromethoxy)benzene
Reactant of Route 5
1,3-Difluoro-5-(trichloromethoxy)benzene
Reactant of Route 6
1,3-Difluoro-5-(trichloromethoxy)benzene

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